molecular formula C8H13NO B040539 4-(3,4-dihydro-2H-pyrrol-4-yl)butan-2-one CAS No. 114634-45-6

4-(3,4-dihydro-2H-pyrrol-4-yl)butan-2-one

Cat. No. B040539
CAS RN: 114634-45-6
M. Wt: 139.19 g/mol
InChI Key: UYRRSSHGIDCHOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dihydro-2H-pyrrol-4-yl)butan-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrrole derivative that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in research.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydro-2H-pyrrol-4-yl)butan-2-one is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes involved in the inflammatory response and oxidative stress. It has also been suggested that the compound may interact with certain receptors in the body, leading to its observed effects.
Biochemical and Physiological Effects:
Studies have shown that this compound possesses significant biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes. Additionally, the compound has been found to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(3,4-dihydro-2H-pyrrol-4-yl)butan-2-one in lab experiments is its relatively easy and efficient synthesis method. It also possesses significant biological activity, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 4-(3,4-dihydro-2H-pyrrol-4-yl)butan-2-one. One potential direction is to study its potential use in the treatment of other diseases, such as Alzheimer's disease and diabetes, as it has been found to possess neuroprotective and hypoglycemic properties. Another direction is to study its potential use as a food preservative, as it has been found to possess antimicrobial properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 4-(3,4-dihydro-2H-pyrrol-4-yl)butan-2-one has been reported using various methods. One of the commonly used methods involves the reaction of 1,4-dicarbonyl compounds with primary amines in the presence of a catalytic amount of acid. Another method involves the reaction of pyrrole with α,β-unsaturated ketones in the presence of a base. The synthesis of this compound has also been achieved using microwave-assisted synthesis, which provides a more efficient and rapid synthesis method.

Scientific Research Applications

4-(3,4-dihydro-2H-pyrrol-4-yl)butan-2-one has been studied for its potential applications in various fields of scientific research. It has been found to possess antimicrobial, anti-inflammatory, and antioxidant properties, which make it a potential candidate for the development of new drugs. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.

properties

CAS RN

114634-45-6

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

4-(3,4-dihydro-2H-pyrrol-4-yl)butan-2-one

InChI

InChI=1S/C8H13NO/c1-7(10)2-3-8-4-5-9-6-8/h6,8H,2-5H2,1H3

InChI Key

UYRRSSHGIDCHOE-UHFFFAOYSA-N

SMILES

CC(=O)CCC1CCN=C1

Canonical SMILES

CC(=O)CCC1CCN=C1

synonyms

2-Butanone, 4-(3,4-dihydro-2H-pyrrol-4-yl)- (9CI)

Origin of Product

United States

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